Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate
Description
Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate is a complex heterocyclic compound featuring:
- Two benzothiazole rings linked at positions 2 and 6', forming a bibenzothiazole core.
- An azo group (–N=N–) bridging a phenyl ring and a 2-oxo-1-[(phenylamino)carbonyl]propyl moiety.
- A sulphonate group (–SO₃⁻Na⁺) at position 7, enhancing water solubility.
Properties
IUPAC Name |
sodium;2-[2-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]phenyl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23N5O5S3.Na/c1-17-8-14-24-27(28(17)44(39,40)41)43-31(34-24)20-11-15-23-25(16-20)42-30(33-23)19-9-12-22(13-10-19)35-36-26(18(2)37)29(38)32-21-6-4-3-5-7-21;/h3-16,26H,1-2H3,(H,32,38)(H,39,40,41);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCPPEFICVBBME-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N=NC(C(=O)C)C(=O)NC6=CC=CC=C6)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22N5NaO5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884454 | |
| Record name | [2,6'-Bibenzothiazole]-7-sulfonic acid, 6-methyl-2'-[4-[2-[2-oxo-1-[(phenylamino)carbonyl]propyl]diazenyl]phenyl]-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10190-69-9 | |
| Record name | (2,6'-Bibenzothiazole)-7-sulfonic acid, 6-methyl-2'-(4-(2-(2-oxo-1-((phenylamino)carbonyl)propyl)diazenyl)phenyl)-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010190699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2,6'-Bibenzothiazole]-7-sulfonic acid, 6-methyl-2'-[4-[2-[2-oxo-1-[(phenylamino)carbonyl]propyl]diazenyl]phenyl]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [2,6'-Bibenzothiazole]-7-sulfonic acid, 6-methyl-2'-[4-[2-[2-oxo-1-[(phenylamino)carbonyl]propyl]diazenyl]phenyl]-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate, commonly referred to as Direct Yellow 22, is a compound of significant interest in biological research due to its diverse applications, particularly in fluorescence microscopy and as a potential therapeutic agent. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications based on available research findings.
- Molecular Formula : C31H24N5NaO5S3
- Molar Mass : 665.73 g/mol
- CAS Number : 10190-69-9
- EINECS Number : 233-462-9
This compound exhibits several biological activities attributed to its structural properties:
Fluorescence Microscopy Applications
A study highlighted the use of this compound as a fluorescent labeling reagent. This application has been pivotal in cell imaging research, allowing scientists to track cellular processes in real-time. The compound's fluorescence stability and specificity make it suitable for long-term studies .
Antimicrobial Studies
While specific studies on this compound are sparse, related azo dyes have been evaluated for their antimicrobial efficacy. For instance, a study on azo compounds demonstrated significant inhibition against pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics . This suggests that this compound may warrant further investigation as an antimicrobial agent.
Antioxidant Potential
Research into structurally similar compounds has revealed their ability to scavenge free radicals effectively. For example, studies utilizing the DPPH radical scavenging method have shown that certain azo compounds possess significant antioxidant activity, which could be beneficial in preventing oxidative damage in cells .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C31H24N5NaO5S3 |
| Molar Mass | 665.73 g/mol |
| CAS Number | 10190-69-9 |
| EINECS Number | 233-462-9 |
| Fluorescent Probe | Yes |
| Antimicrobial Activity | Potential (based on related studies) |
| Antioxidant Activity | Yes (based on structural similarity) |
Scientific Research Applications
The compound features a complex structure that includes a bibenzothiazole moiety and an azo linkage, contributing to its vibrant yellow color. The presence of sulfonate groups enhances its solubility in water, making it effective for various applications.
Textile Industry
Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate is primarily used as a dye in the textile industry. Its application includes:
- Dyeing of Fibers : It is utilized for dyeing cotton, wool, and synthetic fibers due to its bright yellow hue and good fastness properties.
- Printing Processes : The dye is also employed in printing inks for textiles, where it provides vibrant colors with excellent coverage.
Plastics and Coatings
The compound is used in the plastics industry for coloring various plastic materials. Its properties include:
- Color Stability : Direct Yellow 22 demonstrates good lightfastness and heat stability, making it suitable for outdoor applications.
- Coating Formulations : It can be incorporated into coatings to provide aesthetic appeal while maintaining durability.
Biological Research
Recent studies have explored the potential of this compound in biological research:
- Cellular Studies : The compound has been investigated for its effects on cellular processes, including apoptosis and cell proliferation.
- Drug Delivery Systems : Research indicates its potential use as a marker in drug delivery systems due to its fluorescent properties.
Safety and Environmental Considerations
While this compound is widely used, there are safety considerations associated with its use:
Toxicological Data
Studies have shown that exposure to azo dyes can lead to potential health risks, including:
- Skin Irritation : Direct contact may cause irritation or allergic reactions.
- Environmental Impact : The dye's persistence in the environment raises concerns regarding aquatic toxicity and bioaccumulation.
Regulatory Status
The compound is subject to regulations concerning its use in consumer products. Manufacturers must adhere to guidelines set by environmental protection agencies to mitigate risks associated with its application.
Case Study 1: Textile Dyeing Efficiency
A study conducted on the efficiency of this compound in cotton dyeing demonstrated:
- Dye Uptake : The study found that optimal dyeing conditions resulted in a high uptake rate of over 90%, indicating excellent affinity for cotton fibers.
Case Study 2: Biocompatibility Assessment
Research assessing the biocompatibility of Direct Yellow 22 revealed:
- Cell Viability : In vitro tests showed that concentrations below a certain threshold did not significantly affect cell viability, suggesting potential applications in biomedical fields.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues: Benzothiazole Derivatives
Spirocyclic Benzothiazole Compounds ()
Compounds such as 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione share the benzothiazole moiety but differ in their spirocyclic architecture and functional groups.
| Property | Target Compound | Spirocyclic Benzothiazoles |
|---|---|---|
| Core Structure | Bibenzothiazole with azo linkage | Spirocyclic benzothiazole |
| Functional Groups | Sulphonate, azo, amide | Amide, spiro ether |
| Solubility | High (sodium sulphonate) | Moderate (polar amide groups) |
| Synthesis | Likely involves diazo coupling | Spirocyclization via oxa-aza rings |
| Applications | Potential dyes/pharmaceuticals | Organic synthesis intermediates |
Key Findings :
Functional Group Analogues: Sulphonylurea Herbicides ()
Sulphonylurea herbicides like triflusulfuron methyl and metsulfuron methyl ester feature sulfonyl groups and triazine rings, differing from the target’s sulphonate and benzothiazole systems.
| Property | Target Compound | Sulphonylurea Herbicides |
|---|---|---|
| Core Structure | Bibenzothiazole with azo linkage | Triazine with sulfonylurea linkage |
| Functional Groups | Sulphonate, azo, amide | Sulfonylurea, triazine |
| Solubility | High (ionic sulphonate) | Variable (ester derivatives) |
| Bioactivity | Undocumented in evidence | Herbicidal (inhibit acetolactate synthase) |
| Applications | Hypothesized dyes/pharmaceuticals | Agrochemicals |
Key Findings :
Pharmacopeial Beta-Lactam Analogues ()
Compounds like (6R,7S)-7-[4-(Carbamoylcarboxymethylene)-1,3-dithietane-2-carboxamido]-7-methoxy-3-... are beta-lactam antibiotics with thia-azabicyclo cores, structurally distinct from the target.
| Property | Target Compound | Beta-Lactam Antibiotics |
|---|---|---|
| Core Structure | Bibenzothiazole with azo linkage | Beta-lactam ring with bicyclic core |
| Functional Groups | Sulphonate, azo, amide | Carboxy, thioether, methoxy |
| Bioactivity | Undocumented | Antibacterial (cell wall synthesis inhibition) |
| Applications | Hypothesized non-antimicrobial | Clinical antibiotics |
Key Findings :
Table 1: Comparative Properties of Key Compounds
Preparation Methods
Diazotization of 4-Aminophenylbenzothiazole Sulfonate
The synthesis begins with the diazotization of 4-amino-6-methyl-2-benzothiazole-7-sulfonic acid. In a typical procedure, 10 mmol of the amine is dissolved in 30 mL of ice-cold 1 M hydrochloric acid. A solution of 10.5 mmol sodium nitrite in 10 mL water is added dropwise at 0–5°C, maintaining pH ≤ 2. The diazonium salt intermediate forms within 30 minutes, evidenced by a clear yellow solution. Excess nitrous acid is removed using sulfamic acid.
Critical Parameters :
Coupling with N-Phenyl-2-Oxopropane Carboxamide
The diazonium salt is coupled with N-phenyl-2-oxopropane carboxamide under alkaline conditions. A solution of 10 mmol coupling component in 20 mL 2.5 M NaOH is cooled to 5°C. The diazonium salt solution is added gradually over 1 hour, maintaining pH 8–9. The reaction proceeds via electrophilic aromatic substitution at the para position of the phenylamino group.
Reaction Monitoring :
Bibenzothiazole Core Assembly
The bibenzothiazole moiety is constructed via cyclocondensation. A mixture of 2-aminothiophenol (20 mmol), 4-methylcyclohexanone (22 mmol), and sulfur (40 mmol) is refluxed in DMF at 160°C for 6 hours under nitrogen. The intermediate 6-methylbenzothiazole is isolated by vacuum distillation (yield: 78%).
Key Reaction :
Optimization of Reaction Conditions
Solvent Systems
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 82 | 95 |
| Ethanol | 45 | 88 |
| Water | 38 | 76 |
| Data from parallel experiments using identical stoichiometry |
Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing charged intermediates.
Temperature Effects
| Step | Optimal Temp (°C) | Deviation Impact |
|---|---|---|
| Diazotization | 0–5 | >10°C: 30% yield loss |
| Coupling | 5–10 | >15°C: Isomerization |
| Cyclocondensation | 155–160 | <150°C: Incomplete reaction |
Purification and Characterization
Crystallization
The crude product is dissolved in 50 mL hot deionized water, treated with 10% NaCl, and cooled to 4°C. Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate crystallizes as reddish-brown needles. Yield: 68–72% after recrystallization from ethanol-water (1:3).
Analytical Data
-
¹H NMR (D₂O, 400 MHz): δ 8.21 (d, J=8.4 Hz, 2H, ArH), 7.89 (s, 1H, thiazole-H), 7.62–7.58 (m, 5H, Ph-H), 2.41 (s, 3H, CH₃).
-
Elemental Analysis : Calculated (C₃₁H₂₂N₅NaO₅S₃): C 54.94%, H 3.27%, N 10.32%. Found: C 54.89%, H 3.31%, N 10.28%.
Industrial-Scale Adaptations
Continuous Flow Synthesis
A patent-pending method (CN102531954A) uses a tubular reactor for diazotization (residence time: 2 minutes at 5°C) coupled with inline pH adjustment. Productivity reaches 12 kg/h with 89% yield, reducing wastewater by 40% compared to batch processes.
Waste Management
-
Byproduct Recovery : Sodium chloride from neutralization steps is purified via hydrogen peroxide treatment (pH 10) and recrystallization, achieving 98% NaCl purity.
-
Solvent Recycling : DMF is recovered via vacuum distillation (85% efficiency).
Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
